1-(2,4-dichlorophenyl)urea

Description

The exact mass of the compound (2,4-Dichlorophenyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12974. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEUHNXDHIYZOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279518 |

Source

|

| Record name | (2,4-dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-50-2 |

Source

|

| Record name | 5428-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-DICHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dichlorophenyl)urea

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of 1-(2,4-dichlorophenyl)urea, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of reaction mechanisms, step-by-step experimental protocols, and critical process considerations. The synthesis of this molecule is primarily approached through three strategic pathways: the reaction of 2,4-dichloroaniline with a cyanate salt, the formation and subsequent reaction of 2,4-dichlorophenyl isocyanate, and the direct condensation of 2,4-dichloroaniline with urea. Each method is discussed with an emphasis on the underlying chemical principles, causality behind experimental choices, and practical insights for laboratory and potential scale-up applications.

Introduction: Significance of this compound

This compound is a substituted phenylurea that serves as a crucial building block in organic synthesis. Its structural motif is found in a variety of biologically active compounds. The dichlorinated phenyl ring and the urea functionality impart specific physicochemical properties that are leveraged in the design of molecules with desired biological activities. A thorough understanding of its synthesis is therefore fundamental for chemists working in the fields of medicinal chemistry and crop protection. This guide will explore the most reliable and commonly employed methods for its preparation.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations.

The Cyanate Method: Reaction of 2,4-Dichloroaniline with Sodium Cyanate

This is a classical and highly reliable method for the synthesis of aryl ureas. It involves the reaction of an arylamine, in this case, 2,4-dichloroaniline, with a cyanate salt, typically sodium or potassium cyanate, in an acidic aqueous medium.

Mechanism: The key to this reaction is the in-situ generation of isocyanic acid (HN=C=O) from the protonation of the cyanate salt. The highly reactive isocyanic acid is then attacked by the nucleophilic nitrogen atom of 2,4-dichloroaniline to form the desired urea product. The acidic medium, typically aqueous acetic acid, serves to both generate the isocyanic acid and protonate the aniline to form the corresponding anilinium salt, which is in equilibrium with the free amine.

Caption: Reaction mechanism for the cyanate method.

Experimental Protocol: The following protocol is adapted from a general and reliable procedure for the synthesis of arylureas.[1]

Materials:

-

2,4-Dichloroaniline

-

Sodium cyanate (NaOCN)

-

Glacial acetic acid

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve 2,4-dichloroaniline (1.0 eq) in a mixture of glacial acetic acid and water. The solution should be warmed gently if necessary to ensure complete dissolution.

-

In a separate beaker, prepare a solution of sodium cyanate (1.2-1.5 eq) in water.

-

With vigorous stirring, add the sodium cyanate solution to the 2,4-dichloroaniline solution. A white precipitate of this compound should form almost immediately.

-

Continue stirring the resulting thick suspension for 30-60 minutes at room temperature to ensure the reaction goes to completion.

-

Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any unreacted salts and acetic acid.

-

Dry the product under vacuum or in a drying oven at a moderate temperature (e.g., 60-80 °C).

Causality and Insights:

-

The use of an excess of sodium cyanate ensures the complete conversion of the starting aniline.

-

The reaction is typically fast and exothermic. For larger scale reactions, controlling the rate of addition of the cyanate solution may be necessary to manage the temperature.

-

The product is generally obtained in high yield and purity, often not requiring further purification for many applications. Recrystallization from an ethanol-water mixture can be performed if higher purity is needed.

The Isocyanate Route: A Two-Step Approach

This method proceeds via the formation of a 2,4-dichlorophenyl isocyanate intermediate, which is then reacted with ammonia to yield the target urea. This route is common in industrial settings due to its efficiency, although it requires handling of more hazardous reagents like phosgene or its safer alternatives.

Step 1: Synthesis of 2,4-Dichlorophenyl Isocyanate

The classical method for preparing isocyanates involves the reaction of the corresponding primary amine with phosgene (COCl₂). Due to the extreme toxicity of phosgene, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are now commonly used in laboratory settings.

Mechanism: The reaction with triphosgene, in the presence of a non-nucleophilic base like triethylamine, proceeds through the formation of a carbamoyl chloride, which then eliminates HCl to form the isocyanate.

Caption: Synthesis of 2,4-dichlorophenyl isocyanate.

Experimental Protocol (using Triphosgene): [2] Materials:

-

2,4-Dichloroaniline

-

Triphosgene

-

Triethylamine

-

Anhydrous toluene

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve triphosgene (0.33-0.40 eq) in anhydrous toluene.

-

In the dropping funnel, prepare a solution of 2,4-dichloroaniline (1.0 eq) and triethylamine (1.0-1.1 eq) in anhydrous toluene.

-

Cool the triphosgene solution in an ice bath and slowly add the aniline/triethylamine solution dropwise with stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the strong isocyanate stretch around 2250-2270 cm⁻¹).

-

Cool the mixture and filter off the triethylamine hydrochloride salt.

-

The resulting toluene solution of 2,4-dichlorophenyl isocyanate can be used directly in the next step, or the isocyanate can be isolated by vacuum distillation.

Step 2: Reaction of 2,4-Dichlorophenyl Isocyanate with Ammonia

The isocyanate is a highly reactive electrophile that readily reacts with nucleophiles. The reaction with ammonia provides the desired this compound.

Mechanism: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon of the isocyanate group. A subsequent proton transfer results in the formation of the stable urea product.

Sources

Introduction: Defining 1-(2,4-dichlorophenyl)urea

An In-depth Technical Guide to the Chemical Properties of 1-(2,4-dichlorophenyl)urea

This compound is a substituted phenylurea compound characterized by a urea core functional group attached to a 2,4-dichlorinated benzene ring. Its chemical structure makes it a subject of interest in various fields, including synthetic chemistry, materials science, and pharmacology. As an intermediate, it serves as a valuable building block for more complex molecules. Furthermore, the broader class of dichlorophenyl ureas has been investigated for a range of biological activities, including antimicrobial and anti-proliferative effects.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and handling, tailored for researchers and drug development professionals.

Section 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. The properties of this compound are summarized below.

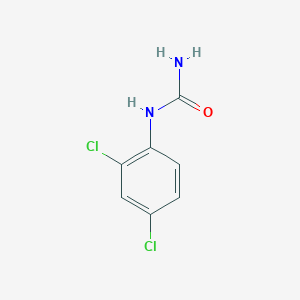

Chemical Structure

The molecule consists of a urea group (-NH-CO-NH₂) where one of the nitrogen atoms is substituted with a 2,4-dichlorophenyl group.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for this compound is crucial for experimental design, including solvent selection and purification strategies.

| Property | Value | Source |

| CAS Number | 5428-50-2 | [3][4] |

| Molecular Formula | C₇H₆Cl₂N₂O | [4] |

| Molecular Weight | 205.04 g/mol | [4] |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | Data not consistently available; related ureas have high melting points (>150 °C)[5] | N/A |

| Solubility | Very slightly soluble in water; soluble in organic solvents like acetone, methanol, and DMSO. | N/A |

Section 2: Synthesis and Purification

The synthesis of substituted phenylureas is a well-established process in organic chemistry. A common and reliable method involves the reaction of a corresponding aniline with a source of the urea carbonyl group.

Synthetic Pathway Rationale

The most direct laboratory synthesis involves the reaction of 2,4-dichloroaniline with an alkali metal cyanate (e.g., potassium cyanate) in an aqueous acidic medium. The in situ generation of isocyanic acid (HNCO) from the cyanate salt allows for its subsequent nucleophilic attack by the amine. This one-pot method is efficient and avoids the handling of highly reactive and toxic isocyanates directly.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for urea synthesis.[6]

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2,4-dichloroaniline (e.g., 10 mmol) in a mixture of glacial acetic acid (20 mL) and water (20 mL).

-

Reaction Initiation: While stirring the solution vigorously, add a solution of potassium cyanate (e.g., 12 mmol) dissolved in water (15 mL) dropwise over 15 minutes. The choice to use a slight excess of cyanate ensures the complete conversion of the starting aniline.

-

Reaction Progression: Stir the resulting mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Product Isolation: Upon completion, a white precipitate of this compound will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water to remove any unreacted salts and acetic acid, followed by a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

-

Drying and Characterization: Dry the purified crystals under vacuum. Determine the melting point and characterize the product using spectroscopic methods (IR, NMR, MS) to confirm its identity and purity.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the structure and purity of the synthesized compound.

Analytical Workflow Overview

Caption: Standard workflow for the analytical characterization of the compound.

Expected Spectral Data

The following table summarizes the expected key signals based on the structure of this compound and data from analogous compounds.[7][8]

| Technique | Functional Group | Expected Signal / Characteristic Feature |

| FTIR | N-H Stretch (Amide/Amine) | Broad absorption band in the range of 3200-3400 cm⁻¹ |

| C=O Stretch (Urea) | Strong, sharp absorption band around 1650-1700 cm⁻¹ | |

| C-N Stretch | Absorption in the 1400-1450 cm⁻¹ region | |

| C-Cl Stretch | Strong absorption in the fingerprint region, typically 600-800 cm⁻¹ | |

| ¹H NMR | -NH₂ (Amine) | Broad singlet, chemical shift is solvent-dependent |

| -NH- (Amide) | Singlet, typically downfield (> 8.0 ppm) | |

| Aromatic protons | Multiplets in the aromatic region (7.0-7.8 ppm) | |

| ¹³C NMR | C=O (Carbonyl) | Signal in the range of 155-165 ppm |

| Aromatic Carbons | Multiple signals between 115-140 ppm | |

| Mass Spec. | Molecular Ion (M⁺) | Peak at m/z 204 (for ³⁵Cl isotopes) |

| Isotope Pattern | Characteristic M, M+2, M+4 pattern due to the presence of two chlorine atoms, with relative intensities of approximately 9:6:1.[9] |

Section 4: Potential Applications and Biological Context

While this compound itself is primarily a chemical intermediate, its structural motifs are present in molecules with significant biological activity.

-

Herbicide Metabolite: Substituted phenylureas are a well-known class of herbicides, such as Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea). Compounds like this compound can be metabolites or degradation products in environmental studies.

-

Antimicrobial Research: A variety of urea derivatives have been synthesized and tested for antimicrobial activity against bacterial and fungal strains.[1] The dichlorophenyl moiety is a common feature in many active compounds, suggesting that this compound could serve as a scaffold for developing new potential antimicrobial agents.

-

Anticancer Research: Certain complex ureas, such as 1,3-bis(3,5-dichlorophenyl)urea, have demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines, including melanoma.[2] This highlights the potential of the dichlorophenylurea pharmacophore in oncology drug discovery.

Section 5: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is derived from standard Safety Data Sheets (SDS) for related chemicals.[10][11]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation when handling the powder.[10][11] Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed until ready for use.

-

Incompatibilities: Avoid strong oxidizing agents.[11]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water, also under the eyelids.

-

Inhalation: Move to fresh air.

-

Ingestion: Consult a physician if feeling unwell.[11]

-

-

Disposal: Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations.

References

-

3-(3,4-DICHLOROPHENYL)UREA | CAS 25417-47-4 - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. Retrieved January 21, 2026, from [Link]

-

1-(2,4-Dichlorophenyl)-3-ethylurea - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

-

Electronic Supplementary information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2020). Molecules, 25(15), 3548. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

1-(2,4-dichlorophenyl)-3-propylurea - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

-

This compound - Oakwood Chemical. (n.d.). Oakwood Chemical. Retrieved January 21, 2026, from [Link]

-

Urea, 3-(3,4-dichlorophenyl)-1-(2,2-diethoxyethyl) - KingDraw. (n.d.). KingDraw. Retrieved January 21, 2026, from [Link]

-

Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2021). Pharmaceuticals, 14(11), 1109. MDPI. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometric Characterization of N,N-bis(2,4,6-Trichlorophenyl) urea. (1984). Defense Technical Information Center. Retrieved January 21, 2026, from [Link]

-

Urea, 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. (2005). Journal of Chemical Research, 2005(12), 821-823. ResearchGate. Retrieved January 21, 2026, from [Link]

-

3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON) - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]

-

1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma. (2014). PLoS ONE, 9(1), e85841. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Chemistry—A European Journal. (n.d.). Wiley Online Library. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. (2016). Journal of the Chinese Chemical Society, 63(1), 108-114. ResearchGate. Retrieved January 21, 2026, from [Link]

- WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents. (2001). Google Patents.

-

Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2022). International Journal of Molecular Sciences, 23(19), 11883. MDPI. Retrieved January 21, 2026, from [Link]

-

Analytical methods for measuring urea in pharmaceutical formulations. (1997). Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632. PubMed. Retrieved January 21, 2026, from [Link]

-

1-(2-chlorophenyl)-3-(2,4-dichlorophenyl)urea - PubChemLite. (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]

-

1,1-Dibenzyl-3-(2,3-dichlorophenyl)urea - Optional[13C NMR] - SpectraBase. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

-

Analysis of Urea. (n.d.). Shimadzu. Retrieved January 21, 2026, from [Link]

-

Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. (2016). Chemical Science, 7(3), 2240-2246. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- US3592741A - Method for analysis of urea - Google Patents. (1971). Google Patents.

-

Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. (2015). Chemical Science, 7, 2240-2246. Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2. (n.d.). Doc Brown's Chemistry. Retrieved January 21, 2026, from [Link]

-

Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. (2024). Foods, 13(1), 159. MDPI. Retrieved January 21, 2026, from [Link]

Sources

- 1. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 5428-50-2 [chemicalbook.com]

- 4. This compound [oakwoodchemical.com]

- 5. 1-(4-CHLOROPHENYL)-3-(2,5-DICHLOROPHENYL)UREA CAS#: 13142-26-2 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. hpc-standards.com [hpc-standards.com]

- 11. actylislab.com [actylislab.com]

Core Mechanism I: Inhibition of Photosynthesis

An In-Depth Technical Guide to the Mechanism of Action of Dichlorophenyl Ureas

Abstract: The dichlorophenyl urea scaffold is a cornerstone moiety in diverse fields, from agriculture to oncology. Compounds bearing this chemical feature exhibit a remarkable breadth of biological activities, acting as potent herbicides, promising anticancer agents, and specific enzyme inhibitors. This guide provides a comprehensive technical overview of the multifaceted mechanism of action attributed to this class of compounds, with a focus on 1-(2,4-dichlorophenyl)urea and its close structural analogs. We will dissect the primary modes of action, including the well-established inhibition of photosynthetic electron transport, the complex interplay of pathways leading to cancer cell cytotoxicity, and other key biochemical interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of dichlorophenyl ureas, complete with actionable experimental protocols and visual pathway models to facilitate further investigation.

The most extensively characterized mechanism of action for dichlorophenyl urea derivatives, particularly for the herbicide Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), is the potent and specific inhibition of photosynthesis.[1] This activity is the basis for their widespread use as herbicides for broad-leaved and grassy weed control.

The primary target is Photosystem II (PSII) , a critical protein complex in the thylakoid membranes of chloroplasts that initiates the light-dependent reactions of photosynthesis. Dichlorophenyl ureas act by blocking the photosynthetic electron transport chain.[1] Specifically, they bind to the Q\textsubscript{B} plastoquinone-binding site on the D1 protein of the PSII reaction center.[2] This binding event physically prevents the transfer of electrons from the primary quinone acceptor, Q\textsubscript{A}, to the secondary quinone acceptor, Q\textsubscript{B}.

The interruption of this electron flow has two major consequences:

-

It halts the linear electron transport, thereby stopping the production of ATP and NADPH, the chemical energy and reducing power required for carbon fixation in the Calvin cycle.[1]

-

It leads to the formation of reactive oxygen species (ROS), causing photo-oxidative damage to the photosynthetic apparatus and other cellular components, ultimately leading to chlorosis and plant death.[3]

It is crucial to note that this mechanism is specific to PSII; Photosystem I and carbon fixation pathways are not directly affected.[1]

Caption: Dichlorophenyl urea blocks the QB binding site in PSII, halting electron flow.

Core Mechanism II: Anticancer and Cytotoxic Activity

Beyond their herbicidal properties, dichlorophenyl ureas have emerged as a promising scaffold for anticancer drug development.[4][5] Numerous derivatives, including 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), exhibit potent cytotoxic activity against a range of human cancer cell lines, such as melanoma, gastric carcinoma, and hepatoma.[6][7] The anticancer mechanism is multifaceted, involving the simultaneous disruption of several critical cellular processes.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of cytotoxicity is the induction of programmed cell death, or apoptosis. Treatment of melanoma cells with the dichlorophenyl urea compound COH-SR4 has been shown to significantly increase DNA fragmentation, a hallmark of apoptosis.[7] This pro-apoptotic effect is often coupled with a disruption of the cell cycle. Specifically, these compounds can induce a G2/M phase cell cycle arrest , preventing cancer cells from progressing through mitosis and dividing.[7] Western blot analyses of tumors from treated animal models revealed increased levels of PARP cleavage, an apoptosis marker, and decreased levels of proteins essential for cell cycle progression, such as CDK4 and Cyclin B1.[7]

Inhibition of Kinase Signaling

Many diaryl urea compounds, which share the core structure, are known to function as protein kinase inhibitors.[5] These enzymes are often dysregulated in cancer, driving uncontrolled cell growth and survival. While specific kinase targets for this compound are not fully elucidated, related compounds are known to inhibit key cancer-related signaling pathways:

-

Raf/MEK/ERK Pathway: This is a central signaling cascade that promotes cell proliferation. Some diaryl ureas are known to target Raf kinases.[5]

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and is often hyperactivated in cancer. In vivo studies with COH-SR4 showed decreased levels of phosphorylated Akt (pAkt), indicating inhibition of this pathway.[7]

-

AMPK Activation: Conversely, treatment with COH-SR4 leads to an increase in phosphorylated AMPK (pAMPK).[7] AMPK is an energy sensor that, when activated, can halt cell growth and proliferation, acting as a tumor suppressor.

Caption: Dichlorophenyl ureas inhibit pro-survival pathways (Raf, Akt) and activate a tumor-suppressive pathway (AMPK).

Inhibition of Glutathione S-Transferase (GST)

Glutathione S-transferases (GSTs) are detoxification enzymes that are often overexpressed in cancer cells, contributing to drug resistance.[7] The compound COH-SR4 has been demonstrated to significantly inhibit the total GST activity in melanoma cells.[7] This inhibition compromises the cell's ability to neutralize toxic compounds and oxidative stress, thereby contributing to the overall cytotoxic effect.

Other Biochemical Mechanisms

Effects on Mitochondrial Respiration

Certain dichlorophenyl urea derivatives also exert effects on cellular energy metabolism at the mitochondrial level. Studies on 1-(α-methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU) in isolated plant mitochondria showed that it could inhibit state 3 respiration (ADP-stimulated) while stimulating state 4 respiration (basal).[8][9] This suggests an uncoupling effect on oxidative phosphorylation, disrupting the efficient production of ATP.

Urease Inhibition

The urea moiety is a natural structural alert for interaction with the enzyme urease. Urease, a nickel-dependent enzyme, hydrolyzes urea to ammonia and is a virulence factor for some pathogenic bacteria (e.g., Helicobacter pylori) and a major cause of nitrogen loss from fertilizers in agriculture.[10][11] Various urea and thiourea derivatives have been synthesized and identified as potent urease inhibitors.[12] Dichlorophenyl urea derivatives, by mimicking the natural substrate, can act as competitive or non-competitive inhibitors of the urease enzyme, representing a potential therapeutic strategy for urease-related pathologies and an agricultural tool.[10][12]

Quantitative Cytotoxicity Data

The cytotoxic potency of dichlorophenyl urea derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.

| Compound Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| URD12 | SMMC-7721 | Human Hepatoma | ~456 | [6] |

| URD12 | MGC-803 | Human Gastric Carcinoma | ~1437 | [6] |

| COH-SR4 | B16-F0 | Murine Melanoma | 5 ± 1 | [7] |

| COH-SR4 | Hs600T | Human Melanoma | 6 ± 1 | [7] |

| COH-SR4 | A2058 | Human Melanoma | 11 ± 2 | [7] |

| Thiourea Derivative 2 | SW480 | Primary Colon Cancer | 1.5 - 8.9 | [13] |

Note: URD12 IC₅₀ values were reported in mmol/l and converted for consistency. The specific structure of URD12 contains a morpholine ring in addition to the urea scaffold.[6]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of a novel dichlorophenyl urea compound, a series of well-established cell-based assays are required.

Caption: A logical progression from initial cytotoxicity screening to detailed mechanistic assays.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into a purple formazan product, the absorbance of which is proportional to the number of viable cells.[6]

Materials:

-

Cancer cell line of interest (e.g., A2058 melanoma)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette and microplate reader (570 nm)

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Typical final concentrations might range from 0.1 µM to 100 µM.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).[7]

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.[7]

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes at room temperature.[7]

-

Data Acquisition: Measure the optical density (absorbance) at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection (TUNEL Assay)

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a late-stage marker of apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

Materials:

-

Cells grown on glass coverslips or in chamber slides

-

This compound

-

Paraformaldehyde (4% in PBS) for fixation

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Commercial TUNEL assay kit (e.g., from Promega or Roche)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Methodology:

-

Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat the cells with the compound at a relevant concentration (e.g., 1x or 2x the IC₅₀) for a specified time (e.g., 24 hours).[7] Include positive (e.g., DNase I treated) and negative controls.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Wash again with PBS. Incubate the cells with permeabilization solution for 2-5 minutes on ice.

-

TUNEL Reaction: Wash with PBS. Prepare the TUNEL reaction mixture (TdT enzyme and fluorescently-labeled nucleotides) according to the manufacturer's instructions.

-

Add the reaction mixture to the cells and incubate in a humidified, dark chamber for 60 minutes at 37°C.[7]

-

Staining and Mounting: Wash the cells thoroughly with PBS. Counterstain the nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualization: Examine the slides using a fluorescence microscope. Apoptotic cells will show green (or red, depending on the fluorophore) fluorescence co-localized with the blue nuclear stain.[7]

Conclusion

The this compound scaffold is associated with a diverse and potent range of biological activities. Its mechanism of action is context-dependent, ranging from the highly specific inhibition of photosynthetic electron transport in plants to a multi-pronged assault on cancer cells involving the induction of apoptosis, cell cycle arrest, and the disruption of key signaling and metabolic pathways. Furthermore, its ability to inhibit enzymes like urease and modulate mitochondrial function highlights its versatility as a chemical probe and a starting point for drug and agrochemical development. Future research should focus on identifying the specific protein kinase targets for anticancer derivatives and exploring synergistic combinations with other therapeutic agents to overcome drug resistance. The protocols provided herein offer a robust framework for researchers to undertake such mechanistic investigations.

References

-

Effects of Optically Active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts. (n.d.). National Institutes of Health.[Link]

-

URD12: A urea derivative with marked antitumor activities. (2014). Spandidos Publications.[Link]

-

1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. (2015). National Institutes of Health.[Link]

-

3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). (n.d.). Ataman Kimya.[Link]

-

Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2022). National Institutes of Health.[Link]

-

Effects of optically active 1-(alpha-methylbenzyl)-3-(3,4-dichlorophenyl)urea on reactions of mitochondria and chloroplasts. (1974). PubMed.[Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). National Institutes of Health.[Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). National Institutes of Health.[Link]

-

INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. (2018). ResearchGate.[Link]

-

Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. (2018). ResearchGate.[Link]

-

Recent advances in design of new urease inhibitors: A review. (2014). National Institutes of Health.[Link]

-

DCMU. (n.d.). Wikipedia.[Link]

-

Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. (2020). National Institutes of Health.[Link]

-

1, 3-Bis (3, 5-dichlorophenyl) urea compound ‘COH-SR4’ inhibits proliferation and activates apoptosis in melanoma. (2016). Conference Series.[Link]

-

A Possible Mechanism of Action of the Urea Type Herbicides. (1956). Cambridge University Press.[Link]

-

Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2022). MDPI.[Link]

-

This compound. (n.d.). Oakwood Chemical.[Link]

-

Effects of Optically Active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts 1. (1974). Oxford Academic.[Link]

-

1-(2,4-Dichlorophenyl)-urea. (n.d.). Neochema.[Link]

-

N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. (2005). ResearchGate.[Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher.[Link]

-

A differential effect of 3-(3'4' dichlorophenyl)-1,1 dimethyl urea and atrazine on fluorescence kinetics in chloroplasts. (1987). PubMed.[Link]

-

Urea, (3,4-dichlorophenyl)-. (n.d.). PubChem.[Link]

-

3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) Inhibition of System II and Light-Induced Regulatory Changes in Energy Transfer Efficiency. (1972). PubMed.[Link]

-

Measuring urea concentrations in water samples. (2022). protocols.io.[Link]

-

N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea. (n.d.). PubChem.[Link]

-

Urease inhibitors: A review. (n.d.). Indian Journal of Biotechnology.[Link]

-

Biochemical and histological evaluation of kidney damage after sub-acute exposure to 2,4-dichlorophenoxyacetic herbicide in rats: involvement of oxidative stress. (2012). PubMed.[Link]

-

N , N ′-dichloro-bis[2,4,6-trichlorophenyl]urea (CC2) and suspending agents used for the preparation of decontamination formulation against chemical warfare agents. (2015). ResearchGate.[Link]

-

Exploring Substituted Dihydroxybenzenes as Urease Inhibitors through Structure–Activity Relationship Studies in Soil Incubations. (2021). National Institutes of Health.[Link]

-

Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review. (2023). Frontiers.[Link]

-

Colorimetric determination of urea using diacetyl monoxime with strong acids. (2018). National Institutes of Health.[Link]

-

Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments. (2022). Frontiers.[Link]

-

Modulation of Urea Transport Attenuates TLR2-Mediated Microglial Activation and Upregulates Microglial Metabolism In Vitro. (2024). MDPI.[Link]

-

Short-Term Assay of Soil Urease Activity Using Colorimetric Determination of Ammonium. (n.d.). Academia.edu.[Link]

Sources

- 1. DCMU - Wikipedia [en.wikipedia.org]

- 2. A differential effect of 3-(3'4' dichlorophenyl)-1,1 dimethyl urea and atrazine on fluorescence kinetics in chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Possible Mechanism of Action of the Urea Type Herbicides | Weeds | Cambridge Core [cambridge.org]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Optically Active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of optically active 1-(alpha-methylbenzyl)-3-(3,4-dichlorophenyl)urea on reactions of mitochondria and chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(2,4-dichlorophenyl)urea: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2,4-dichlorophenyl)urea, a compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed examination of its structural features through nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a practical and comprehensive resource.

Introduction

This compound belongs to the class of phenylurea compounds, which are recognized for their diverse biological activities and applications in medicinal chemistry and agriculture. The precise characterization of the molecular structure of this compound is paramount for understanding its chemical properties, reactivity, and biological interactions. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's atomic and functional group composition. This guide will systematically explore the ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometric data of this compound.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is foundational to interpreting its spectroscopic data. The key structural features include a dichlorinated phenyl ring, a urea moiety, and the associated protons and carbons.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts, splitting patterns, and integration of the signals are indicative of the electronic environment and neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a substituted phenylurea is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ureas due to its ability to solubilize the compound and to slow down the exchange of the -NH and -NH₂ protons, allowing for their observation.

-

Instrumentation: The spectrum is typically recorded on a 300 or 400 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data and Interpretation

While a publicly available, verified ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the analysis of closely related structures and established principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~7.3 | Doublet | 1H |

| H-5 | ~7.1 | Doublet of doublets | 1H |

| H-6 | ~8.2 | Doublet | 1H |

| -NH- | ~8.5-9.5 | Singlet (broad) | 1H |

| -NH₂ | ~6.0-7.0 | Singlet (broad) | 2H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

-

Aromatic Protons (H-3, H-5, H-6): The protons on the dichlorophenyl ring are expected to appear in the aromatic region (7.0-8.5 ppm). The electron-withdrawing nature of the chlorine atoms and the urea group will deshield these protons.

-

H-6: This proton is ortho to the urea nitrogen and is expected to be the most deshielded due to the anisotropic effect of the carbonyl group and the nitrogen lone pair, appearing as a doublet.

-

H-3: This proton is ortho to a chlorine atom and will appear as a doublet.

-

H-5: This proton is situated between a chlorine atom and a proton, leading to a doublet of doublets splitting pattern.

-

-

Urea Protons (-NH- and -NH₂): The chemical shifts of the urea protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

-

-NH- Proton: The proton attached to the nitrogen adjacent to the phenyl ring is expected to be more deshielded and appear as a broad singlet.

-

-NH₂ Protons: The two protons of the terminal amino group are chemically equivalent and will appear as a single, broad resonance. The broadness of these signals is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

-

Figure 2: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The experiment is performed on the same NMR spectrometer, but the carbon channel is used.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each carbon signal appears as a singlet. A significantly larger number of scans is required compared to ¹H NMR.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~155-160 |

| C-1 | ~135-140 |

| C-2 | ~125-130 |

| C-3 | ~128-133 |

| C-4 | ~120-125 |

| C-5 | ~122-127 |

| C-6 | ~118-123 |

Note: The exact chemical shifts can vary depending on the solvent.

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the urea group is the most deshielded carbon and is expected to appear at the downfield end of the spectrum.

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the substituents on the ring.

-

C-1: The carbon directly attached to the nitrogen will be deshielded.

-

C-2 and C-4: The carbons bearing the chlorine atoms will be significantly deshielded due to the electronegativity of chlorine.

-

C-3, C-5, and C-6: The remaining aromatic carbons will have chemical shifts in the typical aromatic region, with their exact positions influenced by the electronic effects of the neighboring substituents.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

A common method for obtaining an FT-IR spectrum of a solid sample is:

-

Sample Preparation (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. Then, the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

FT-IR Data and Interpretation

Based on the functional groups in this compound, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3450-3300 | N-H stretching (asymmetric and symmetric) | Medium-Strong |

| ~1660 | C=O stretching (Amide I band) | Strong |

| ~1600 | N-H bending (Amide II band) | Medium |

| ~1550 | C-N stretching and N-H bending | Medium |

| ~1475 | Aromatic C=C stretching | Medium |

| ~1240 | C-N stretching | Medium |

| ~820 | C-H out-of-plane bending (aromatic) | Strong |

| ~750 | C-Cl stretching | Strong |

Interpretation:

-

N-H Stretching: The presence of two bands in the 3450-3300 cm⁻¹ region is characteristic of the primary amine (-NH₂) group of the urea moiety, corresponding to asymmetric and symmetric stretching vibrations. The secondary amine (-NH-) will also contribute in this region.

-

C=O Stretching (Amide I): A strong absorption band around 1660 cm⁻¹ is a clear indicator of the carbonyl group of the urea.

-

N-H Bending (Amide II): The band around 1600 cm⁻¹ arises from the in-plane bending of the N-H bonds.

-

Aromatic C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl ring.

-

C-Cl Stretching: The presence of chlorine atoms on the aromatic ring will give rise to strong absorptions in the lower wavenumber region (around 750 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry

A typical protocol for analyzing a solid sample like this compound using electrospray ionization (ESI) mass spectrometry is:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The solution is introduced into the ESI source of a mass spectrometer. The solvent is evaporated, and the analyte molecules are ionized.

-

Data Acquisition: The ions are then separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Mass Spectrometry Data and Interpretation

The expected mass spectrometric data for this compound (C₇H₆Cl₂N₂O) is as follows:

| Ion | m/z (calculated) | Interpretation |

| [M+H]⁺ | 205.9930 | Protonated molecular ion |

| [M+Na]⁺ | 227.9750 | Sodium adduct of the molecular ion |

Interpretation:

-

Molecular Ion Peak: In ESI-MS, the compound is expected to be observed as a protonated molecule [M+H]⁺. The calculated exact mass for this ion is 205.9930. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This isotopic signature is a powerful tool for confirming the presence of two chlorine atoms in the molecule.

-

Fragmentation Pattern: Under appropriate conditions (e.g., tandem MS/MS), the molecular ion can fragment. Common fragmentation pathways for phenylureas involve cleavage of the urea moiety. Expected fragment ions would include the 2,4-dichloroaniline cation (m/z ~161) and the isocyanate fragment.

Figure 3: Predicted fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and together they form a robust dataset for the characterization of this compound. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this and related phenylurea derivatives, facilitating quality control, structural elucidation, and further research in drug discovery and development.

References

- Note: As specific experimental data for this compound is not readily available in public databases, this reference list includes sources for general spectroscopic principles, data for related compounds, and common experimental protocols.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Waters Corporation. Mass Spectrometry Primers. [Link]

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 1-(2,4-dichlorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-dichlorophenyl)urea is a chemical compound of interest in various fields, including agriculture and pharmaceutical development, due to its potential biological activities. Accurate structural elucidation and characterization are paramount for its application and for regulatory purposes. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for this compound. While direct, publicly available spectral data for this specific isomer is limited, this guide will leverage data from its close structural isomer, 1-(3,4-dichlorophenyl)urea, to provide a robust predictive analysis. This approach, grounded in fundamental principles of spectroscopy, offers valuable insights for researchers working with this and related compounds.

Molecular Structure and Isomerism

The precise arrangement of the chloro substituents on the phenyl ring significantly influences the spectral output. Understanding this structure is key to interpreting the NMR and MS data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with interpretive guidance based on the known data for 1-(3,4-dichlorophenyl)urea from PubChem[1].

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Instrumentation:

-

A 300 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts[2].

-

Ensure complete dissolution; gentle vortexing or sonication may be applied.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| NH₂ | ~6.0 - 6.5 | Singlet | 2H | - |

| NH | ~8.5 - 9.5 | Singlet | 1H | - |

| Ar-H (H6) | ~8.2 | Doublet | 1H | ~2.5 |

| Ar-H (H5) | ~7.4 | Doublet of Doublets | 1H | ~8.7, ~2.5 |

| Ar-H (H3) | ~7.6 | Doublet | 1H | ~8.7 |

Interpretation:

-

The NH₂ and NH protons are expected to appear as broad singlets due to quadrupole broadening and exchange with residual water in the solvent. Their chemical shifts can be highly dependent on solvent and concentration.

-

The aromatic protons will exhibit a characteristic splitting pattern. H6, being ortho to a chlorine and the urea linkage, will be the most deshielded. It will appear as a doublet due to coupling with H5. H5 will be a doublet of doublets, coupling to both H3 and H6. H3 will appear as a doublet, coupling to H5. The predicted shifts and coupling constants are based on established substituent effects on aromatic rings.

Caption: Predicted ¹H-¹H coupling in the aromatic region.

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~153 - 155 |

| C1 | ~135 - 137 |

| C2 | ~128 - 130 |

| C3 | ~129 - 131 |

| C4 | ~124 - 126 |

| C5 | ~127 - 129 |

| C6 | ~121 - 123 |

Interpretation:

-

The carbonyl carbon (C=O) of the urea moiety is expected to be the most downfield signal, typically appearing around 153-155 ppm.

-

The aromatic carbons will have distinct chemical shifts based on their substitution. The carbons directly attached to the chlorine atoms (C2 and C4) and the urea nitrogen (C1) will be significantly affected. The remaining carbons (C3, C5, and C6) will also have unique chemical shifts. These predictions are based on additive models for substituent effects on benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation:

-

A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer, coupled to an appropriate ionization source.

Sample Introduction:

-

Direct Infusion: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is directly infused into the ionization source.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is first separated by liquid chromatography before entering the mass spectrometer. This is useful for complex mixtures.

Ionization Method:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like ureas. It typically produces protonated molecules [M+H]⁺ in positive ion mode.

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While it can make the molecular ion peak difficult to observe, the fragmentation pattern is highly reproducible and useful for structural elucidation.

Data Acquisition Parameters:

-

Mass Range: A range that encompasses the expected molecular weight (e.g., m/z 50-500).

-

Ionization Mode: Positive or negative, depending on the compound and desired information. For ureas, positive mode ESI is common.

-

Collision Energy (for MS/MS): If tandem mass spectrometry is performed to study fragmentation, the collision energy will need to be optimized to induce fragmentation.

Mass Spectral Data (Predicted)

The mass spectrum of this compound (Molecular Weight: 205.04 g/mol ) is expected to show a characteristic molecular ion peak and several key fragment ions.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion |

| 204/206/208 | [M+H]⁺ (protonated molecular ion) |

| 187/189/191 | [M-NH₂]⁺ |

| 161/163 | [Cl₂C₆H₃NH]⁺ |

| 126/128 | [ClC₆H₃NH]⁺ |

Interpretation:

-

The protonated molecular ion peak [M+H]⁺ will appear as a cluster of peaks at m/z 204, 206, and 208 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The ratio of these peaks will be indicative of the presence of two chlorine atoms.

-

Fragmentation is likely to occur at the C-N bonds of the urea linkage. A common fragmentation pathway involves the loss of the amino group, leading to the ion at m/z 187/189/191.

-

Cleavage of the C-N bond between the carbonyl group and the phenyl ring can lead to the formation of the 2,4-dichloroanilino radical cation at m/z 161/163.

-

Further fragmentation of the aromatic portion, such as the loss of a chlorine atom, could also be observed.

Caption: Proposed fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and mass spectrometry data for this compound. By leveraging data from a closely related isomer and applying fundamental principles of spectral interpretation, researchers can confidently identify and characterize this compound. The detailed experimental protocols and interpretive guidance serve as a valuable resource for scientists and professionals in drug development and related fields, ensuring data integrity and facilitating further research.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PubChem. (n.d.). 1-(3,4-Dichlorophenyl)urea. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 22, 2026, from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-(2,4-dichlorophenyl)urea as a Diuron Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(2,4-dichlorophenyl)urea, a significant yet often overlooked impurity in the widely used herbicide Diuron. While Diuron's active ingredient is 3-(3,4-dichlorophenyl)-1,1-dimethylurea, the presence of isomeric impurities such as this compound can arise from the manufacturing process of key starting materials. This guide will delve into the synthetic origins of this impurity, present robust analytical methodologies for its detection and quantification, evaluate its potential toxicological and environmental impact, and discuss the relevant regulatory context. Through a detailed examination of the causality behind its formation and the self-validating nature of the proposed analytical protocols, this document serves as an essential resource for professionals engaged in pesticide analysis, quality control, and regulatory compliance.

Introduction: The Significance of Impurities in Agrochemicals

The efficacy and safety of agrochemicals are not solely determined by the properties of the active ingredient but are also significantly influenced by the presence of impurities. In the case of the phenylurea herbicide Diuron, which is extensively used for broad-spectrum weed control, a thorough understanding of its impurity profile is paramount for ensuring product quality and minimizing potential environmental and health risks.[1] Diuron itself is classified by the U.S. Environmental Protection Agency (EPA) as a "known/likely" carcinogen, underscoring the importance of scrutinizing all components of its technical formulations.[2][3]

This guide focuses specifically on this compound, an isomer of the primary Diuron degradation product, 3,4-dichlorophenylurea (DCPU). The critical distinction lies in the substitution pattern on the phenyl ring. While much of the research on Diuron impurities has centered on process-related byproducts like 3,3',4,4'-tetrachloroazobenzene (TCAB) and degradation products, the potential for isomeric impurities arising from the starting materials is a crucial area of investigation.

Genesis of an Impurity: The Synthetic Pathway to this compound in Diuron

The presence of this compound in technical grade Diuron is a direct consequence of impurities within the primary raw material, 3,4-dichloroaniline. The conventional synthesis of Diuron involves the reaction of 3,4-dichlorophenyl isocyanate with dimethylamine. The isocyanate precursor is, in turn, synthesized from 3,4-dichloroaniline.

The industrial production of 3,4-dichloroaniline is typically achieved through the catalytic hydrogenation of 3,4-dichloronitrobenzene. A significant challenge in this process is the potential for the formation of various isomers during the initial nitration and subsequent chlorination of benzene. This can lead to the presence of other dichloronitrobenzene isomers, including 2,4-dichloronitrobenzene, in the feedstock. Consequently, the resulting technical grade 3,4-dichloroaniline may contain isomeric impurities such as 2,4-dichloroaniline.

During the synthesis of Diuron, any 2,4-dichloroaniline present in the 3,4-dichloroaniline starting material will also react to form the corresponding this compound, which is then carried through as an impurity in the final product.

Analytical Methodology for Impurity Profiling

The detection and quantification of this compound in a Diuron matrix requires a robust and selective analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the technique of choice for this purpose.

Recommended Analytical Technique: HPLC-UV

A validated HPLC method with UV detection is a reliable and widely accessible approach for the routine analysis of Diuron and its impurities.[4] The structural similarity between Diuron and this compound necessitates a chromatographic system with sufficient resolving power to achieve baseline separation.

Detailed Experimental Protocol: HPLC-UV Analysis

Objective: To separate and quantify this compound in a technical Diuron sample.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents and Standards:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Diuron analytical standard

-

This compound analytical standard

-

Methanol (HPLC grade) for sample and standard preparation

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (gradient elution may be required for optimal separation) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Procedure:

-

Standard Preparation:

-

Prepare individual stock solutions of Diuron and this compound in methanol at a concentration of 1000 µg/mL.

-

From the stock solutions, prepare a series of mixed working standards containing both analytes at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the technical Diuron sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

-

Analysis:

-

Inject the prepared standards and sample solutions into the HPLC system.

-

Record the chromatograms and identify the peaks corresponding to Diuron and this compound based on their retention times compared to the standards.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of this compound against its concentration for the working standards.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the percentage of this compound in the technical Diuron sample.

-

Toxicological and Environmental Considerations

While specific toxicological data for this compound is limited, an assessment of its potential risks can be inferred from the known toxicities of its structural analogues, Diuron and 2,4-dichloroaniline.

Inferred Toxicological Profile

-

Carcinogenicity: Diuron is classified as a likely human carcinogen.[2] The structural similarity of this compound suggests that it may also possess carcinogenic potential.

-

Genotoxicity: While Diuron itself is generally not considered genotoxic, some of its metabolites, such as 3,4-dichloroaniline, have shown evidence of genotoxicity.[2] The potential for this compound to metabolize to 2,4-dichloroaniline raises concerns about its genotoxic potential.

-

Acute and Chronic Toxicity: Diuron exhibits moderate acute toxicity.[1] The toxicological profile of this compound is expected to be in a similar range.

Environmental Fate and Impact

The environmental persistence and mobility of this compound are likely to be comparable to those of Diuron and its primary degradation products. Phenylurea herbicides are known to be relatively persistent in soil and can potentially contaminate ground and surface water.[4] The presence of an additional isomeric impurity could contribute to the overall environmental burden of phenylurea compounds.

Regulatory Landscape and Quality Control

Regulatory agencies such as the EPA and the European Chemicals Agency (ECHA) have established maximum residue limits (MRLs) for Diuron in various commodities.[5] While specific limits for this compound as a Diuron impurity are not explicitly defined, the general principle of controlling impurities in pesticide formulations is a key aspect of regulatory oversight.

The FAO specifies limits for certain impurities in technical Diuron, such as free amine salts.[6] The presence of significant levels of isomeric impurities like this compound would likely be a cause for concern for regulatory bodies and would necessitate a thorough risk assessment.

Data Summary Table:

| Compound | Chemical Structure | Molar Mass ( g/mol ) | Key Toxicological Concern |

| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | 233.09 | Likely human carcinogen |

| This compound | This compound | 205.04 | Potential carcinogenicity and genotoxicity (inferred) |

| 3,4-Dichloroaniline | 3,4-dichloroaniline | 162.02 | Genotoxicity |

| 2,4-Dichloroaniline | 2,4-dichloroaniline | 162.02 | Potential for methemoglobin formation |

Conclusion and Future Perspectives

This technical guide has established a strong scientific basis for considering this compound as a relevant impurity in technical grade Diuron. Its formation is a logical consequence of the industrial synthesis of the 3,4-dichloroaniline precursor. The analytical methodologies presented provide a clear path for its detection and quantification, enabling robust quality control of Diuron formulations.

Given the potential toxicological and environmental implications of this impurity, further research is warranted in the following areas:

-

Comprehensive Toxicological Evaluation: Dedicated studies on the acute and chronic toxicity, carcinogenicity, and genotoxicity of this compound are needed for a more precise risk assessment.

-

Occurrence Data: Analysis of a wide range of commercial Diuron samples from different manufacturers would provide valuable data on the prevalence and concentration levels of this impurity.

-